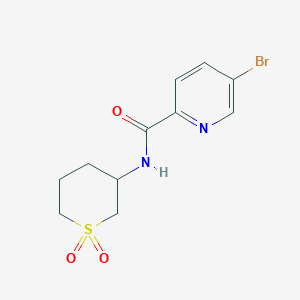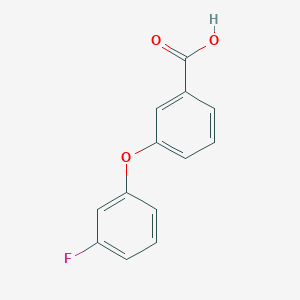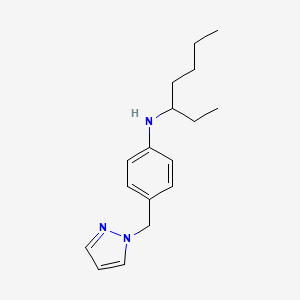![molecular formula C14H16FN3 B7577769 N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FPEA is a chemical compound that belongs to the class of phenylpropylamines. It is a selective dopamine transporter ligand that has been used in scientific research to study the dopamine system in the brain. The compound has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用機序
The mechanism of action of FPEA involves its selective binding to the dopamine transporter. Once bound, FPEA inhibits the reuptake of dopamine from the synapse, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration has been shown to have various effects on the brain, including increased motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
FPEA has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase the concentration of dopamine in the synaptic cleft, leading to increased motivation and reward-seeking behavior. The compound has also been shown to increase the activity of the prefrontal cortex, which is responsible for executive functions such as decision-making and planning.
実験室実験の利点と制限
FPEA has several advantages for use in lab experiments. It is a selective dopamine transporter ligand, which makes it a valuable tool for studying the dopamine system in the brain. The compound has also been shown to have a high affinity for the dopamine transporter, which makes it useful for studying the regulation of dopamine release and reuptake. However, FPEA has some limitations for use in lab experiments. The compound has a short half-life, which makes it difficult to study long-term effects. Additionally, FPEA has been shown to have some off-target effects, which can complicate interpretation of results.
将来の方向性
There are several future directions for the use of FPEA in scientific research. One potential application is in the treatment of neurological disorders such as Parkinson's disease and N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine. FPEA has been shown to have potential therapeutic effects in these disorders, and further research is needed to explore these effects. Another potential application is in the study of drug addiction. FPEA has been shown to have potential as a tool for studying the neurobiology of addiction, and further research is needed to explore this potential. Finally, FPEA may have potential applications in the study of other neurological disorders, such as depression and anxiety. Further research is needed to explore these potential applications.
In conclusion, FPEA is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have potential therapeutic effects in neurological disorders such as Parkinson's disease and N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine, and has also been used as a tool to study the dopamine system in the brain. While FPEA has some limitations for use in lab experiments, it has several advantages that make it a valuable tool for studying the neurobiology of various disorders. Future research is needed to explore the potential applications of FPEA in these areas.
合成法
The synthesis of FPEA involves the reaction of 2-fluoro-5-chlorobenzaldehyde with pyrazine-2-carboxylic acid, followed by reduction with sodium borohydride and subsequent alkylation with isopropylamine. The final product is obtained after purification by column chromatography.
科学的研究の応用
FPEA has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the dopamine system in the brain, particularly the dopamine transporter. The compound has been shown to bind selectively to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. This property of FPEA has been used to study the regulation of dopamine release and reuptake in the brain.
特性
IUPAC Name |
N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c1-10(2)18-8-12-7-11(3-4-13(12)15)14-9-16-5-6-17-14/h3-7,9-10,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLSRYTIUKAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)C2=NC=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)





![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)


![4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid](/img/structure/B7577799.png)